5-Chloro-2-methoxy-3-sulfamoylbenzamide
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Overview
Description
5-Chloro-2-methoxy-3-sulfamoylbenzamide is a chemical compound with the molecular formula C8H9ClN2O4S and a molecular weight of 264.69 g/mol . It is characterized by the presence of a chloro group, a methoxy group, and a sulfamoyl group attached to a benzamide core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Chloro-2-methoxy-3-sulfamoylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and sulfamide.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Procedure: The 5-chloro-2-methoxybenzoic acid is first activated by the coupling agent, followed by the addition of sulfamide.
Chemical Reactions Analysis
5-Chloro-2-methoxy-3-sulfamoylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.
Scientific Research Applications
5-Chloro-2-methoxy-3-sulfamoylbenzamide is utilized in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-3-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
5-Chloro-2-methoxy-3-sulfamoylbenzamide can be compared with other similar compounds such as:
5-Chloro-2-methoxybenzoic acid: Lacks the sulfamoyl group, making it less versatile in certain reactions.
2-Methoxy-3-sulfamoylbenzoic acid: Lacks the chloro group, affecting its reactivity and biological activity.
5-Chloro-2-methoxy-3-sulfamoylaniline: Contains an aniline group instead of a benzamide group, leading to different chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2-methoxy-3-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O4S/c1-15-7-5(8(10)12)2-4(9)3-6(7)16(11,13)14/h2-3H,1H3,(H2,10,12)(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKDGHHCMZRTCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1S(=O)(=O)N)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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